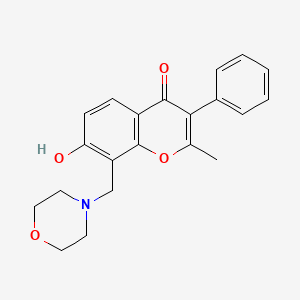

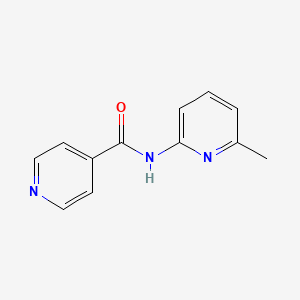

7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

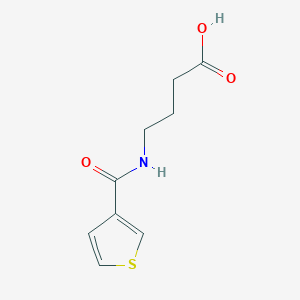

The compound "7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a chromen-4-one (chromone) backbone, which is a benzopyran derivative, and is substituted with a morpholine moiety and hydroxyl groups. These structural elements suggest potential biological activity and diverse reactivity, which could be of interest in pharmaceutical chemistry and materials science.

Synthesis Analysis

The synthesis of related morpholine-containing compounds has been demonstrated through various methods. For instance, the chemodivergent synthesis of morpholin-3-ones from epoxyamide precursors has been reported, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of indeloxazine hydrochloride, a compound with a morpholine moiety, was achieved through preferential crystallization, indicating that similar strategies might be applicable . These methods highlight the versatility of synthetic approaches in creating morpholine derivatives, which could be relevant for the synthesis of "7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one".

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For example, a novel quinolinone derivative with a morpholine fragment was analyzed using X-ray crystallography and density functional theory (DFT) . Such studies provide insights into the molecular geometry, electronic structure, and potential interactions within the crystal lattice, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions. The formation of benzofuran and indole derivatives from a morpholinyl-containing compound has been explored, demonstrating the reactivity of such compounds with nucleophilic reagents . Furthermore, the construction of furanone derivatives incorporating a morpholine ring through formal [3+2] cycloaddition reactions has been achieved, showcasing the potential for creating complex structures with multiple heterocyclic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. The presence of a morpholine ring can affect the compound's solubility, boiling point, and potential for forming supramolecular structures, as seen in the study of inclusion complexes with cyclodextrins . Additionally, the electronic and photophysical properties of hydroxy-substituted compounds, such as their fluorescence behavior in different solvents, have been investigated, which could be relevant for the compound .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

A study by Trykowska Konc et al. (2011) explored the synthesis of O-aminoalkyl substituted 7-hydroxycoumarins, which are structurally related to 7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one, to evaluate their antibacterial and anticancer activities. Using both conventional and microwave-assisted synthetic procedures, the research demonstrated the potential of these compounds in medicinal chemistry, particularly those with an N,N-diethylamino part and an acetyl group at specific positions showing high activity (Trykowska Konc et al., 2011).

Antihypertensive and Antiarrhythmic Properties

Research by Abrego et al. (2010) synthesized a compound with structural similarities, focusing on its antihypertensive and antiarrhythmic properties. This work contributes to understanding the structural requirements for cardiovascular activity in this class of compounds, highlighting the importance of specific substituents and their positions for enhancing therapeutic effects (Abrego et al., 2010).

Anticorrosion Performance

Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives, structurally related to the compound , in acidic media for mild steel. This study not only revealed the compounds' effectiveness in protecting against corrosion but also their interaction mechanisms with metal surfaces, providing insights into their potential applications in industrial and engineering contexts (Douche et al., 2020).

Synthesis and DNA / BSA Binding Studies

Raj (2020) focused on synthesizing novel derivatives and examining their DNA-binding interactions and protein-binding interactions with BSA. This research provides valuable insights into the potential biological applications of such compounds, including their interactions at the molecular level and implications for drug design and development (Raj, 2020).

Metabolism and Activity Enhancement

Balani et al. (1995) described the metabolism of a potent HIV-1 protease inhibitor, leading to the production of more active metabolites. This study underscores the importance of metabolic transformations in enhancing the pharmacological activity of compounds, providing a pathway for the development of more effective therapeutic agents (Balani et al., 1995).

Adamantane-Isothiourea Hybrid Derivatives

Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives, showcasing their antimicrobial and hypoglycemic activities. This research highlights the versatility of hybrid molecules in addressing multiple therapeutic targets, suggesting a promising direction for future drug discovery and development efforts (Al-Wahaibi et al., 2017).

Orientations Futures

The study I mentioned earlier evaluated the synthesized compounds for their anticancer activity as inhibitors of ATR kinase, a master regulator of the DDR pathway . This suggests that 7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one and similar compounds could have potential applications in cancer treatment.

Propriétés

IUPAC Name |

7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSISILCABZETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)

![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)

![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)